molecular formula C11H11BrO4 B13860662 Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate

Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate

Cat. No.: B13860662
M. Wt: 287.11 g/mol
InChI Key: QVRVZEWTBNCPMR-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzene, featuring two ester groups and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl 5-methylisophthalate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate depends on its specific application and the chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through the formation of intermediate species. The ester groups can be reduced to alcohols via hydride transfer mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new materials and bioactive compounds .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

dimethyl 2-bromo-5-methylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H11BrO4/c1-6-4-7(10(13)15-2)9(12)8(5-6)11(14)16-3/h4-5H,1-3H3

InChI Key

QVRVZEWTBNCPMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC

Origin of Product

United States

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